(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been of interest to researchers due to their unique properties and potential applications in various fields.
科学的研究の応用
Anti-Diabetic Properties
The compound has been investigated for its potential as an α-amylase inhibitor, which could be valuable in treating diabetes. α-Amylase is an enzyme responsible for breaking down starch molecules into glucose and maltose. Elevated α-amylase activity in diabetics leads to rapid glucose release, exacerbating hyperglycemia. The synthesized analogs, particularly compounds 5b, 6c, 7a, and 7b, demonstrated excellent antidiabetic action in vitro, with IC50 values in the 0.252–0.281 mM range. These compounds outperformed the standard drug acarbose, showing significant inhibition of α-amylase .
Molecular Docking and Binding Affinity
Molecular docking studies revealed that hybrids 6c, 7a, and 7b have strong binding affinity with Bacillus paralicheniformis α-amylase, with binding energies ranging from −8.2 to −8.5 kcal/mol. These compounds were also non-toxic according to in silico ADMET analysis. The stability of the hybrid-protein complex was confirmed through molecular dynamics simulations .
Lipid-Lowering Effects
Given the phenyl and piperazine substituents, this compound might influence lipid metabolism. Piperazine derivatives have been investigated for their lipid-lowering effects, making this an interesting avenue for research .
Neuroprotective Applications
Piperazine derivatives have shown promise in neuroprotection. Considering the compound’s structure, it might exhibit neuroprotective effects. Research in this area could uncover its potential for treating neurodegenerative diseases.
特性
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-13-3-2-4-14(11-13)23-7-9-24(10-8-23)18(25)17-21-16(22-26-17)15-12-19-5-6-20-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJXYAIUSWCQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。